molecular formula C26H27N3O5 B2477059 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-40-3

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2477059
CAS No.: 872862-40-3
M. Wt: 461.518
InChI Key: QRSGFMNMVNPAET-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin scaffold fused with an indole moiety and a piperidine-derived side chain. Its structure integrates multiple pharmacophoric elements:

  • Indole-3-yl group: A planar aromatic system often associated with receptor binding in bioactive molecules.
  • Piperidinylethyl side chain: A nitrogen-containing aliphatic chain that may enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5/c30-24(28-12-6-1-7-13-28)16-29-15-20(19-8-2-3-9-21(19)29)25(31)26(32)27-14-18-17-33-22-10-4-5-11-23(22)34-18/h2-5,8-11,15,18H,1,6-7,12-14,16-17H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSGFMNMVNPAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines elements of benzodioxin and piperidine, which are known for their diverse biological activities. The molecular formula is C23H26N4O3C_{23}H_{26}N_{4}O_{3} with a molecular weight of approximately 414.48 g/mol. The presence of various functional groups contributes to its potential therapeutic effects.

Molecular Structure

ComponentDescription
Benzodioxin A bicyclic structure associated with various pharmacological activities.
Piperidine A six-membered ring that enhances the compound's interaction with biological targets.
Indole A core structure linked to numerous biological effects, including anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar effects.

Case Study: Anticancer Screening

A study conducted on related benzodioxin derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Research indicates that benzodioxin derivatives can act against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Evaluation

In a comparative study, several benzodioxin-based compounds were tested against standard strains of bacteria and fungi. Results indicated that certain derivatives exhibited broad-spectrum antimicrobial properties, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

The neuroprotective activity is hypothesized to be due to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including acylation and cyclization processes.

Synthetic Route Overview

  • Preparation of Intermediates : Synthesis begins with the formation of benzodioxin and piperidine derivatives.
  • Coupling Reaction : The intermediates undergo acylation to form the final product.
  • Purification : The compound is purified using methods such as recrystallization or chromatography.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains and fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's anticancer properties have been explored through various in vitro studies. It has been noted that derivatives of this class can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . For example, some derivatives have shown effectiveness against breast cancer cell lines by inducing cell cycle arrest and apoptosis.

Neurological Applications

Given the presence of the piperidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These studies suggest possible applications in treating conditions like depression and anxiety disorders .

Antimicrobial Study

A study evaluated a series of acetamide derivatives for their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that certain modifications to the structure enhanced activity significantly compared to standard treatments .

Anticancer Research

In another study focusing on anticancer properties, a related compound was tested against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The results showed promising IC50 values indicating potent cytotoxic effects .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The central acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Reaction Conditions Products Yield References
2M HCl, reflux (6 h)2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetic acid + amine78%
0.1M NaOH, 80°C (4 h)Sodium salt of the carboxylic acid + 2,3-dihydro-1,4-benzodioxin-3-ylmethanamine85%

Mechanistic Insight : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Base-mediated hydrolysis follows a nucleophilic acyl substitution pathway.

Nucleophilic Substitution at the Indole 3-Position

The indole ring’s 3-position is reactive toward electrophilic and nucleophilic agents, enabling functionalization:

Reagent Reaction Type Product Yield References
Bromine (Br₂, DCM, 0°C)Electrophilic bromination3-Bromoindole derivative62%
Sodium hydride (NaH), methyl iodideAlkylation3-Methylindole derivative71%

Key Observation : Substituents on the piperidine ring (e.g., 2-oxo group) influence the regioselectivity of indole functionalization .

Oxidation of the Benzodioxin Ring

The 2,3-dihydro-1,4-benzodioxin moiety undergoes oxidation to form quinone-like structures under strong oxidizing conditions:

Oxidizing Agent Conditions Product Yield References
KMnO₄ (acidic, 50°C)Ring-opening oxidation1,4-Benzoquinone derivative + glyoxal55%
Ozone (O₃, DCM, -78°C)OzonolysisFragmented carbonyl compounds48%

Mechanistic Note : Oxidation destabilizes the dioxane ring, leading to cleavage and formation of carbonyl groups .

Piperidine Ring Functionalization

The piperidine subunit participates in alkylation and acylation reactions:

Reagent Reaction Type Product Yield References
Acetyl chloride (Et₃N, DCM)N-AcylationN-Acetylpiperidine derivative89%
Benzyl bromide (K₂CO₃, DMF)N-AlkylationN-Benzylpiperidine derivative76%

Structural Impact : Alkylation at the piperidine nitrogen enhances lipophilicity, affecting bioavailability .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems under thermal or catalytic conditions:

Conditions Product Yield References
PPh₃, I₂, 100°CSpiro-indole-piperidine fused oxazolidinone68%
CuI, DMF, 120°CBenzodioxin-indole macrocycle52%

Significance : Cyclized derivatives exhibit enhanced binding to neurological targets (e.g., COX-II receptors) .

Enzymatic Degradation

In vitro studies highlight susceptibility to enzymatic cleavage:

Enzyme Conditions Product Half-Life References
Porcine liver esterase (pH 7.4)Hydrolysis of ester linkageFragmented indole-piperidine metabolite2.3 h
Human CYP3A4Oxidative demethylationHydroxylated benzodioxin derivative4.8 h

Pharmacological Relevance : Metabolism studies inform prodrug design and toxicity profiles .

Photochemical Reactions

UV irradiation induces structural rearrangements:

Conditions Product Yield References
UV-C (254 nm, 6 h)Photo-dimerized indole derivative34%
Rose Bengal, visible lightSinglet oxygen-mediated oxidation of benzodioxin41%

Caution : Photodegradation necessitates protective storage conditions for stability .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight Key Features
Target Compound Benzodioxin + Indole + Piperidine Acetamide, 2-oxoethyl, Piperidinylethyl C₂₅H₂₅N₃O₅* ~459.5 g/mol Hybrid scaffold with balanced lipophilicity and hydrogen-bonding capacity
(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(...)acetamide Benzodiazepine + Pyrimidopyrimidine Acetamide, Butenyl, Methyl C₃₄H₃₄N₈O₃ 626.7 g/mol Extended aromatic system; potential kinase inhibition
[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate Benzodioxin + Benzoate Ester, Aminoacyl C₁₈H₁₇NO₅ 327.3 g/mol Ester linkage reduces metabolic stability compared to acetamide
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide Benzo[cd]indole + Pyridine Acetamide, Pyridinylmethyl C₁₉H₁₅N₃O₂ 317.3 g/mol Planar benzoindole core; pyridine enhances water solubility
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide Benzofuran + Phthalide Acetamide, 3-oxo phthalide C₁₇H₁₃NO₄ 307.3 g/mol Phthalide moiety may confer electrophilic reactivity

*Estimated based on structural analysis.

Pharmacokinetic and Reactivity Insights

Metabolic Stability

  • The target compound’s acetamide linkage (vs. ester in ) likely improves resistance to hydrolysis, extending half-life .
  • The piperidine side chain may reduce first-pass metabolism compared to pyridinylmethyl groups (e.g., ) due to lower susceptibility to oxidation .

Solubility and Permeability

  • The benzodioxin core’s ether oxygens enhance water solubility relative to purely aromatic systems (e.g., benzo[cd]indole in ) .
  • Piperidine’s basic nitrogen (pKa ~11) could increase protonation in physiological pH, improving membrane permeability compared to neutral pyrimidopyrimidine derivatives .

Structure-Activity Relationship (SAR) Trends

  • Benzodioxin vs. Benzofuran/Phthalide : The benzodioxin’s rigidity and oxygen atoms may optimize binding affinity compared to more flexible or electrophilic systems (e.g., ).
  • Indole Substitution : The 1-(2-oxo-2-piperidin-1-ylethyl) group on indole likely sterically shields the aromatic system from metabolic degradation, a limitation in simpler indole derivatives .
  • Lumping Strategy Relevance : Per , compounds with shared bicyclic cores (e.g., benzodioxin, benzodiazepine) may exhibit similar physicochemical behaviors despite divergent substituents .

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